molecular formula C23H21N3O6 B2379342 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618364-98-0

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2379342
CAS No.: 618364-98-0
M. Wt: 435.436
InChI Key: KKCOPLYCUUVKHM-UHFFFAOYSA-N
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Description

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a benzofuran moiety, a dimethylaminoethyl group, a hydroxy group, and a nitrophenyl group attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Attachment of the Carbonyl Group: The benzofuran-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction using benzofuran and an acyl chloride.

    Synthesis of the Pyrrolone Ring: The pyrrolone ring can be formed by a condensation reaction between an appropriate amine and a diketone.

    Introduction of the Dimethylaminoethyl Group: This can be achieved through a nucleophilic substitution reaction where a dimethylaminoethyl halide reacts with the pyrrolone intermediate.

    Addition of the Hydroxy and Nitrophenyl Groups: The hydroxy group can be introduced via a hydroxylation reaction, and the nitrophenyl group can be added through a nitration reaction of the corresponding phenyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Condensation: The carbonyl group can engage in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

    Condensation: Primary amines, hydrazines, or hydroxylamine under acidic or basic conditions.

Major Products

    Oxidation: Ketones, quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Imines, hydrazones, oximes.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical transformations.

Biology

The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It could be explored for its interactions with various biological targets.

Medicine

Given its potential biological activity, this compound might be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzofuran moiety could intercalate with DNA, while the nitrophenyl group might participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one: Lacks the nitro group, potentially altering its reactivity and biological activity.

    4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methylphenyl)-1H-pyrrol-2(5H)-one: Contains a methyl group instead of a nitro group, which might affect its electronic properties and interactions.

    4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one: The nitro group is in a different position, potentially influencing its steric and electronic characteristics.

Uniqueness

The presence of both the benzofuran and nitrophenyl groups in 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one makes it unique

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c1-24(2)10-11-25-20(15-7-5-8-16(12-15)26(30)31)19(22(28)23(25)29)21(27)18-13-14-6-3-4-9-17(14)32-18/h3-9,12-13,20,28H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCOPLYCUUVKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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